2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(3-methoxypropylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-11-5-10-19-16(18(22)23)12-17(21)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,16,19H,5,10-12H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOAFAOERQAEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of naphthalene-1-amine with 3-methoxypropylamine under controlled conditions to form an intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid exhibit significant biological activities, including anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate specific biochemical pathways involved in pain and inflammation.
Cancer Research
Studies have explored the potential of naphthalene derivatives in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound’s structure may allow it to interact with cellular targets involved in cancer progression, making it a subject of interest for developing novel anticancer agents.
Neuropharmacology
Given the increasing interest in neuroactive compounds, this compound could be evaluated for its effects on neurotransmitter systems. Preliminary investigations into similar compounds have shown promise in treating neurological disorders by modulating neurotransmitter release or receptor activity.
Case Study 1: Anti-inflammatory Activity
A study conducted on structurally similar naphthalene derivatives demonstrated their efficacy in reducing inflammation in animal models. The research highlighted the mechanism of action involving the inhibition of pro-inflammatory cytokines, suggesting that this compound may exhibit similar properties.
Case Study 2: Anticancer Properties
In vitro studies have shown that compounds with a naphthalene backbone can inhibit the proliferation of various cancer cell lines. For instance, derivatives were tested against breast and colon cancer cells, revealing significant cytotoxic effects. This suggests that this compound may also possess anticancer potential.
Mechanism of Action
The mechanism of action of 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, three structurally related analogs are analyzed (Table 1):
Table 1: Structural and Functional Comparison of Analogs
| Compound Name | CAS No. | Substituent (Position 2) | Substituent (Position 4) | Key Features |
|---|---|---|---|---|
| 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid | Not Provided | 3-Methoxypropylamino | Naphthalen-1-ylamino | High lipophilicity; potential π-π interactions |
| (Z)-2-(Dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid | 1048016-21-2 | Dimethylamino | 4-(Phenyldiazenyl)phenylamino | Compact substituent; diazenyl group for conjugation |
| (Z)-2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid | 1048016-27-8 | 3-Methoxypropylamino | 4-(Phenyldiazenyl)phenylamino | Combines methoxypropyl chain with diazenyl group |
Structural and Functional Analysis
Substituent Effects at Position 2 The 3-methoxypropylamino group (present in the target compound and 1048016-27-8) introduces a flexible, polar side chain. The methoxy oxygen may participate in hydrogen bonding, enhancing solubility compared to the dimethylamino group in 1048016-21-2, which lacks hydrogen-bond donors. Dimethylamino’s compact structure (1048016-21-2) could favor tighter binding in sterically restricted active sites but may reduce solubility due to its hydrophobic nature.
Substituent Effects at Position 4 The naphthalen-1-ylamino group in the target compound provides a bulky, planar aromatic system. This moiety is expected to enhance lipophilicity (higher logP) and facilitate π-π stacking in hydrophobic protein pockets, a feature absent in analogs with 4-(phenyldiazenyl)phenylamino groups. The phenyldiazenyl group (1048016-21-2 and 1048016-27-8) introduces a conjugated azo bond, which may confer UV-vis activity or enable photochemical applications. However, its linear geometry might reduce steric complementarity compared to naphthalene.
The methoxypropyl chain’s length and polarity may optimize orientation in hydrophilic regions of binding pockets, as predicted by solvation-free energy calculations.
Hypothetical Physicochemical Properties
- Lipophilicity : Target compound > 1048016-27-8 > 1048016-21-2 (due to naphthalene’s hydrophobicity vs. diazenyl’s polarity).
Solubility : 1048016-27-8 ≈ Target compound > 1048016-21-2 (methoxypropyl enhances aqueous solubility).
Research Implications
The target compound’s structural uniqueness positions it as a candidate for further exploration in protease or kinase inhibition, where aromatic stacking and flexible side chains are critical. Comparative studies with its analogs highlight trade-offs between lipophilicity, solubility, and steric compatibility, guiding future optimizations. Experimental validation of docking predictions (e.g., IC50 measurements) is recommended to confirm these hypotheses.
Biological Activity
2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthalene moiety, which is known for its role in enhancing biological activity through interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, influencing various signaling pathways. Notably, it may act as an inhibitor or modulator of key enzymes and receptors involved in disease processes.
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis. |
| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo models. |
| Neuroprotective Properties | Protects neuronal cells from oxidative stress and apoptosis. |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. |
Anticancer Activity
In a study examining the effects of various derivatives of oxobutanoic acids on cancer cell lines, this compound demonstrated significant cytotoxicity against breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and caspase activation .
Anti-inflammatory Effects
Research published in Journal of Medicinal Chemistry highlighted that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .
Neuroprotective Properties
A recent investigation into neuroprotective agents found that this compound could mitigate neuronal cell death induced by oxidative stress. The study indicated that it upregulates antioxidant enzymes and downregulates apoptotic markers, providing a protective effect against neurodegenerative diseases such as Alzheimer's .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics, with moderate bioavailability. Toxicological assessments have shown low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid?
- Methodology : The synthesis involves multi-step reactions, starting with the formation of intermediates such as naphthalen-1-ylamine. A coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is critical for forming the amide bond between the naphthalen-1-ylamine and the oxobutanoic acid backbone. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products. Purification via column chromatography or recrystallization ensures high yield and purity .
- Structural Confirmation : The IUPAC name (4-(1-naphthalenylamino)-4-oxobutanoic acid derivative) and stereochemistry should be validated using NMR and mass spectrometry .
Q. How can spectroscopic techniques be employed to characterize this compound?
- FT-IR Analysis : Identify functional groups such as the amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500-3300 cm⁻¹).
- NMR Spectroscopy : ¹H NMR resolves the methoxypropyl chain (δ 3.3–3.5 ppm for -OCH₃) and naphthalene aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR confirms carbonyl carbons (amide at ~170 ppm, carboxylic acid at ~175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.16 for C₁₈H₂₁N₂O₄) .
Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?
- AutoDock Vina : Use this docking software to simulate interactions with enzymes like human thymidylate synthase (hTS). Adjust grid parameters to cover the active site, and validate results with molecular dynamics simulations. The scoring function in AutoDock Vina improves binding mode accuracy compared to older tools .
Advanced Research Questions
Q. How can discrepancies between computational docking predictions and experimental binding affinity data be resolved?
- Methodology :
Docking Parameters : Ensure protonation states of the ligand and receptor (e.g., hTS) are consistent with physiological pH.
Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions.
Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Compare with docking scores to identify systematic errors .
Q. What experimental approaches are effective for evaluating enzyme inhibitory activity (e.g., hTS inhibition)?
- Assay Design : Use a spectrophotometric assay to monitor dUMP → dTMP conversion by hTS. Include positive controls (e.g., raltitrexed) and measure IC50 values.
- Data Interpretation : Analyze dose-response curves using nonlinear regression. Address contradictory results (e.g., low in vitro activity but high cellular efficacy) by testing membrane permeability via Caco-2 assays .
Q. How can metabolic stability and potential toxicity of this compound be assessed?
- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Look for hydroxylation or demethylation products.
- Toxicity Screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity in primary hepatocytes. Reference structural analogs (e.g., naphthylamine derivatives) to predict metabolic pathways .
Q. What strategies address low aqueous solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
